1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction of appropriate amines.
Introduction of Functional Groups: The functional groups, including the methyl and carbonyl groups, are introduced through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 1-ethyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
Uniqueness
1-methyl-3-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methyl group at the 1-position of the pyridine ring differentiates it from similar compounds, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-3-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-5-3-7-16(19-13)24-14-8-11-21(12-9-14)18(23)15-6-4-10-20(2)17(15)22/h3-7,10,14H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEFOFSXVVMALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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